molecular formula C23H25NO3 B1385568 N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline CAS No. 1040694-02-7

N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline

Cat. No.: B1385568
CAS No.: 1040694-02-7
M. Wt: 363.4 g/mol
InChI Key: KJMLRMQJYIRPIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with 4-(phenethyloxy)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, making it useful in studying biological mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-4-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-25-22-9-5-6-10-23(22)27-18-16-24-20-11-13-21(14-12-20)26-17-15-19-7-3-2-4-8-19/h2-14,24H,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMLRMQJYIRPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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